2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol
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Overview
Description
2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol: is an organic compound with the molecular formula C20H42O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a dodecane backbone. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol typically involves multi-step organic reactions. One common method includes the alkylation of a dodecanediol precursor with methyl and propyl groups under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like or under acidic conditions.
Reduction: Reagents such as or .
Substitution: Reagents like for halogenation or for amination.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
Scientific Research Applications
Chemistry: 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of diols on cellular processes. It may also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives could have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In industrial applications, this compound can be used as a plasticizer or as a component in the formulation of lubricants and surfactants.
Mechanism of Action
The mechanism by which 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic dodecane backbone allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Comparison with Similar Compounds
1,12-Dodecanediol: A simpler diol with a similar backbone but without the methyl and propyl substitutions.
2,11-Dimethyl-1,12-dodecanediol: Similar structure but lacks the propyl groups.
2,11-Dipropyl-1,12-dodecanediol: Similar structure but lacks the methyl groups.
Uniqueness: 2,11-Dimethyl-2,11-dipropyl-1,12-dodecanediol is unique due to the presence of both methyl and propyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
85018-69-5 |
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Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,11-dimethyl-2,11-dipropyldodecane-1,12-diol |
InChI |
InChI=1S/C20H42O2/c1-5-13-19(3,17-21)15-11-9-7-8-10-12-16-20(4,18-22)14-6-2/h21-22H,5-18H2,1-4H3 |
InChI Key |
MIBLVGMHYUMPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCCCCCCCC(C)(CCC)CO)CO |
Origin of Product |
United States |
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